molecular formula C26H17Cl3N4O2S B2361489 2-((3-(4-chlorophenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dichlorophenyl)acetamide CAS No. 2034347-65-2

2-((3-(4-chlorophenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dichlorophenyl)acetamide

Cat. No.: B2361489
CAS No.: 2034347-65-2
M. Wt: 555.86
InChI Key: OERNLVDFMUCMBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((3-(4-chlorophenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dichlorophenyl)acetamide is a useful research compound. Its molecular formula is C26H17Cl3N4O2S and its molecular weight is 555.86. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds have been reported to target threonine tyrosine kinase (ttk) and rock ⅰ and rock ⅱ . These kinases play crucial roles in cell division and migration, making them potential targets for cancer therapy.

Mode of Action

It has been reported to inhibit the kinase activity of ttk and rock ⅰ and rock ⅱ . This inhibition could lead to disruption of the normal cell cycle and migration processes, potentially leading to cell death in cancerous cells.

Pharmacokinetics

It has been described as orally bioavailable , suggesting that it is well absorbed in the gastrointestinal tract and can reach systemic circulation. The impact of these properties on the compound’s bioavailability would need to be further investigated.

Result of Action

The compound has been reported to induce chromosome missegregation and aneuploidy, and suppress proliferation of a panel of human cancer cell lines . These effects are likely a result of the compound’s inhibition of its target kinases, disrupting normal cell division and migration processes.

Properties

IUPAC Name

2-[[3-(4-chlorophenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2,5-dichlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H17Cl3N4O2S/c27-16-6-9-18(10-7-16)33-25(35)24-23(19(13-30-24)15-4-2-1-3-5-15)32-26(33)36-14-22(34)31-21-12-17(28)8-11-20(21)29/h1-13,30H,14H2,(H,31,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OERNLVDFMUCMBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CNC3=C2N=C(N(C3=O)C4=CC=C(C=C4)Cl)SCC(=O)NC5=C(C=CC(=C5)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H17Cl3N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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